A Technical Guide to the Chemical Properties of 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione
A Technical Guide to the Chemical Properties of 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione
Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione, a member of the N-alkoxyphthalimide class of reagents. N-alkoxyphthalimides are stable, crystalline solids that serve as versatile precursors for the generation of alkoxy radicals under mild conditions, finding application in modern organic synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, characterization data, and mechanistic insights to facilitate its effective use in the laboratory.
Chemical Identity and Structure
2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione belongs to the family of O-substituted N-hydroxyphthalimide (NHPI) derivatives. These compounds are notable for their stability and their ability to generate alkoxy radicals upon cleavage of the relatively weak N-O bond.
Nomenclature and Identifiers
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Systematic IUPAC Name: 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione
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Common Synonyms: N-(3-Methoxybenzyloxy)phthalimide
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Chemical Class: N-Alkoxyphthalimide
While a specific CAS Number for the meta-substituted isomer is not indexed in major public databases, a related isomer, N-(2-methoxybenzyloxy)phthalimide, has been assigned CAS Number 321430-43-7. The parent compound, N-(Benzyloxy)phthalimide, is registered under CAS Number 16653-19-3[1].
Molecular Structure and Physicochemical Properties
The structure consists of a planar phthalimide group connected via an N-O-C linkage to a 3-methoxybenzyl group. This linkage is the key to the molecule's reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₄ | (Calculated) |
| Molecular Weight | 283.28 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white crystalline solid | (Inference from analogs) |
| Melting Point | Not reported in literature. The parent compound, N-(benzyloxy)phthalimide, has a reported melting point of 147-149 °C. | [2] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and moderately soluble in alcohols. | (General chemical knowledge) |
Synthesis and Purification
The most common and reliable method for synthesizing N-alkoxyphthalimides is the Williamson ether-type synthesis involving the N-alkylation of N-hydroxyphthalimide (NHPI) with a suitable alkyl or benzyl halide.[3][4] This approach is favored for its operational simplicity and use of readily available starting materials.
Synthetic Pathway
The synthesis proceeds by the deprotonation of N-hydroxyphthalimide with a mild base to form the corresponding alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methoxybenzyl chloride (or bromide) in an Sₙ2 reaction.
Caption: General synthetic workflow for N-(3-Methoxybenzyloxy)phthalimide.
Detailed Experimental Protocol
Causality & Rationale: This protocol is adapted from established procedures for similar N-alkoxyphthalimides. The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solvates the base and intermediate anion without interfering with the nucleophilic attack. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the N-OH group of NHPI.
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Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, approx. 5 mL per gram of NHPI).
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Addition of Alkylating Agent: While stirring the suspension at room temperature, add 3-methoxybenzyl chloride (1.1 eq) dropwise over 5 minutes.
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Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the NHPI starting material.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (approx. 5 times the volume of DMF used). This will precipitate the crude product.
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Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual DMF and inorganic salts, followed by a wash with cold ethanol.
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Purification: The crude product can be purified by recrystallization from hot ethanol or isopropanol to yield the final product as a white crystalline solid. The purity should be checked by melting point analysis and NMR spectroscopy.
Spectroscopic Characterization
As specific experimental spectra for 2-((3-methoxybenzyl)oxy)isoindoline-1,3-dione are not available in the cited literature, the following section provides the known spectral data for the parent compound, N-(benzyloxy)phthalimide , as a reference standard.[1][5] Following the reference data, an expert analysis predicts the spectral features for the target molecule.
Reference Spectra: N-(benzyloxy)phthalimide
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¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.85-7.70 (m, 4H, Phthalimide-H), 7.50-7.30 (m, 5H, Phenyl-H), 5.35 (s, 2H, -O-CH₂-).
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¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 163.9, 134.5, 134.1, 129.3, 129.0, 128.8, 123.6, 79.5.
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IR (KBr, cm⁻¹): ~1735 (C=O, symmetric stretch), ~1790 (C=O, asymmetric stretch), ~1030 (N-O stretch).
Predicted Spectra for 2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione
The addition of a methoxy group at the meta-position of the benzyl ring will introduce specific, predictable changes to the spectra.
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¹H NMR Prediction:
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The four protons of the phthalimide group should appear as a complex multiplet around 7.8-7.9 ppm , characteristic of an AA'BB' system.
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The benzylic methylene protons (-O-CH₂-) are expected as a sharp singlet around 5.3 ppm .
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The protons on the 3-methoxybenzyl ring will be distinct: a multiplet around 7.3 ppm (H at C5'), a doublet of doublets around 7.0 ppm (H at C6'), a doublet around 6.9 ppm (H at C4'), and a singlet-like signal near 6.95 ppm (H at C2').
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A sharp singlet corresponding to the three methoxy protons (-OCH₃) is expected around 3.8 ppm .
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¹³C NMR Prediction:
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The carbonyl carbons of the phthalimide will appear downfield, around 164 ppm .
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The aromatic carbons of the phthalimide will be in the 123-135 ppm range.
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The benzylic carbon (-O-C H₂-) is expected around 79-80 ppm .
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The methoxy-substituted carbon of the benzyl ring (C3') will be significantly downfield around 160 ppm .
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The methoxy carbon (-OC H₃) itself will give a signal around 55 ppm .
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Chemical Reactivity and Stability
The principal reactivity of N-alkoxyphthalimides stems from the lability of the N-O bond, which can be cleaved to generate a phthalimide-N-oxyl radical (PINO) and a corresponding alkoxy radical.
Generation of Alkoxy Radicals
2-((3-Methoxybenzyl)oxy)isoindoline-1,3-dione can serve as an efficient precursor to the 3-methoxybenzyloxy radical. This transformation is typically initiated under mild conditions using methods such as:
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Photoredox Catalysis: Single-electron reduction by a suitable photoredox catalyst under visible light irradiation leads to N-O bond cleavage.
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Tin-Mediated Reactions: Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator (e.g., AIBN) can induce homolytic cleavage.
Caption: N-O bond cleavage to generate key radical intermediates.
Stability and Handling
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Stability: The compound is expected to be a stable crystalline solid that can be stored at room temperature, protected from light and moisture. N-alkoxyphthalimides are generally stable to benchtop conditions and chromatography.
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Incompatibilities: Avoid strong reducing agents, which could cleave the N-O bond, and strong acids or bases, which could hydrolyze the imide functionality.
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The utility of 2-((3-methoxybenzyl)oxy)isoindoline-1,3-dione is primarily as a synthetic intermediate.
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Protected Hydroxylamine: The phthalimide group serves as an excellent protecting group for the N-O moiety. The 3-methoxybenzyl group can be cleaved under specific conditions to release a protected hydroxylamine.
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Radical Chemistry: Its main application is as a precursor for the 3-methoxybenzyloxy radical. This radical can participate in various synthetic transformations, including hydrogen atom transfer (HAT) reactions to functionalize C-H bonds or subsequent fragmentation (β-scission) to generate other radical species.
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Drug Discovery: The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This reagent can be used to introduce the 3-methoxybenzyloxy group into molecules during the synthesis of potential therapeutic agents.
References
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Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom. (2024). ACS Omega. Available at: [Link]
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Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (2021). RSC Advances. Available at: [Link]
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Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (2021). RSC Publishing. Available at: [Link]
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N-(benzyloxy)pthalimide. (n.d.). SpectraBase. Available at: [Link]
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Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (2021). Semantic Scholar. Available at: [Link]
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